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Introduction
The phenylmorpholinone chemical scaffold has given rise to a diverse range of compounds

with significant pharmacological effects on the central nervous system. From early anorectics to

modern antidepressants, this structural class has a rich and complex history of discovery,

development, and clinical application. This technical guide provides an in-depth exploration of

the core phenylmorpholinones, detailing their synthesis, mechanism of action, structure-activity

relationships, and pharmacokinetic profiles.

Historical Development of Key
Phenylmorpholinones
The story of phenylmorpholinones in medicine began in the mid-20th century with the synthesis

of compounds aimed at appetite suppression. This initial exploration led to the discovery of

molecules with broader applications, including antidepressants and treatments for Parkinson's

disease.

Phenmetrazine: The Archetypal Anorectic
Phenmetrazine was first synthesized in 1952 and patented by the German company

Boehringer-Ingelheim.[1][2] It was introduced into clinical practice in Europe in 1954 as an

appetite suppressant under the trade name Preludin.[1][2] The search for an anorectic agent
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with fewer side effects than amphetamine was the driving force behind its development.[2]

Despite its initial success, phenmetrazine was withdrawn from the market in the 1980s due to

widespread misuse and its potential for addiction.[1] Chemically, phenmetrazine is a substituted

amphetamine that incorporates a morpholine ring.[1]

Reboxetine: A Selective Norepinephrine Reuptake
Inhibitor
Discovered at Farmitalia-Carlo Erba and first reported in 1984, reboxetine represents a

significant evolution in the pharmacological application of the phenylmorpholinone core.[3] It

was developed as a selective norepinephrine reuptake inhibitor (NRI) for the treatment of major

depressive disorder.[3][4] Reboxetine gained approval in Europe in 1997.[3] However, it did not

receive FDA approval in the United States.[3]

Talipexole: A Dopamine D2 Receptor Agonist
Talipexole was developed in Japan by Mitsubishi Tanabe Pharma Corporation and introduced

to the market in 1996 for the treatment of Parkinson's disease.[5][6] It functions as a potent

dopamine D2 receptor agonist, compensating for the dopamine deficiency characteristic of this

neurodegenerative disorder.[6] Talipexole also exhibits α2-adrenergic agonist activity.[5]

Aminorex: A Controversial Anorectic
Aminorex was discovered in 1962 and was found to have appetite-suppressing effects in rats

the following year.[7] It was introduced as a prescription anorectic in Germany, Switzerland,

and Austria in 1965.[7] However, it was withdrawn from the market in 1972 after being linked to

a significant number of cases of pulmonary hypertension.[7] Aminorex is structurally related to

phenmetrazine.[7]

Synthesis and Chemical Properties
The synthesis of phenylmorpholinones typically involves the formation of the core morpholine

ring from appropriate precursors.

Synthesis of Phenmetrazine
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A common synthetic route to phenmetrazine involves a three-step process starting from 2-

bromopropiophenone and ethanolamine.[2] The intermediate alcohol, 3-methyl-2-

phenylmorpholin-2-ol, is formed first.[2] This is then converted to a fumarate salt and

subsequently reduced with sodium borohydride to yield the phenmetrazine free base.[2]

Experimental Protocol: Synthesis of Phenmetrazine

Step 1: Formation of 3-methyl-2-phenylmorpholin-2-ol. 2-Bromopropiophenone is reacted

with ethanolamine.

Step 2: Fumarate Salt Formation. The resulting intermediate alcohol is treated with fumaric

acid to form the corresponding fumarate salt.

Step 3: Reduction to Phenmetrazine. The fumarate salt is reduced using sodium borohydride

to give the phenmetrazine free base.

Step 4 (Optional): Salt Formation. The free base can be converted to a desired salt, such as

the hydrochloride, for pharmaceutical use.

Synthesis of Reboxetine
The synthesis of reboxetine is more complex due to the presence of a chiral center and the

aryloxy substituent. Various synthetic strategies have been developed to achieve the desired

stereochemistry.

Synthesis of Talipexole
The synthesis of talipexole involves the construction of its unique thiazolo[4,5-d]azepine ring

system. A key step is the N-alkylation of azepan-4-one with allyl bromide, followed by

halogenation and cyclization with thiourea.[5]

Synthesis of Aminorex
The racemic synthesis of aminorex is achieved through the reaction of 2-amino-1-

phenylethanol with cyanogen bromide in an addition/cyclization reaction.[7] An alternative route

utilizing chiral styrene oxide has been developed to produce enantiopure aminorex.[7]
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Mechanism of Action and Signaling Pathways
Phenylmorpholinones exert their effects by interacting with key neurotransmitter systems in the

central nervous system.

Phenmetrazine: A Norepinephrine-Dopamine Releasing
Agent
Phenmetrazine acts as a norepinephrine-dopamine releasing agent (NDRA).[2] It has EC50

values for inducing norepinephrine and dopamine release in the nanomolar range, while its

effect on serotonin release is significantly weaker.[2]

Reboxetine: Selective Norepinephrine Reuptake
Inhibition
Reboxetine is a selective norepinephrine reuptake inhibitor (NRI).[4] It binds to the

norepinephrine transporter (NET), blocking the reuptake of norepinephrine from the synaptic

cleft and thereby increasing its concentration and enhancing noradrenergic neurotransmission.

[8][9]
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Click to download full resolution via product page

Caption: Norepinephrine Transporter (NET) Inhibition by Reboxetine.

Talipexole: Dopamine D2 Receptor Agonism
Talipexole is a potent agonist of the dopamine D2 receptor.[6] By stimulating these receptors, it

mimics the action of endogenous dopamine.[6] D2 receptors are G protein-coupled receptors

(GPCRs) that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in

intracellular cyclic AMP (cAMP) levels.[10][11]
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Caption: Dopamine D2 Receptor Signaling Pathway Activated by Talipexole.
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Aminorex: Catecholamine Release
Aminorex's mechanism of action involves the release of catecholamines.[12] It acts as an

uptake inhibitor at norepinephrine and dopamine transporters with IC50 values below 1 µM,

and it is a weak inhibitor of the serotonin transporter.[13]

Structure-Activity Relationships (SAR)
The biological activity of phenylmorpholinones is highly dependent on their chemical structure.

Modifications to the phenyl ring, the morpholine ring, and the substituents can significantly alter

their potency, selectivity, and pharmacological profile.

Compound/An
alog

Modification
Primary
Target(s)

Potency
(IC50/Ki/EC50)

Reference(s)

Phenmetrazine - NET, DAT

EC50 (NE

release): 29-50

nM; EC50 (DA

release): 70-131

nM

[2]

Phendimetrazine
N-methylation of

phenmetrazine

NET, DAT (as

prodrug to

phenmetrazine)

- [14]

Reboxetine

(R,R)-(–)- and

(S,S)-(+)-

enantiomers

NET
(S,S)-enantiomer

is more potent
[15]

Talipexole -
Dopamine D2

Receptor

ED50 (anti-

tremor, s.c.): 34

µg/kg; ED50

(anti-tremor,

p.o.): 84 µg/kg

[16]

Aminorex - NET, DAT

IC50 (NET): < 1

µM; IC50 (DAT):

< 1 µM

[13]
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Pharmacokinetic Profiles
The absorption, distribution, metabolism, and excretion (ADME) properties of

phenylmorpholinones determine their clinical utility and dosing regimens.

Compo
und

Bioavail
ability

Half-life
(t1/2)

Cmax Tmax
Metabol
ism

Excretio
n

Referen
ce(s)

Phenmet

razine
- 8 hours - - -

~70%

excreted

in 24h,

~19%

unchang

ed

[2]

Phendim

etrazine
-

3.7 hours

(immedia

te

release)

- 1-3 hours

Metaboliz

ed to

phenmetr

azine

Renal
[14][17]

[18]

Reboxeti

ne
94.5%

~13

hours

164

ng/mL

(after

5mg

dose)

~2 hours

Hepatic

(CYP3A4

)

Primarily

renal

[4][15]

[19]

Talipexol

e
- - - - - - [3]

Aminorex - - - -

Metabolit

e of

levamisol

e

- [20]

Experimental Protocols for In Vitro Assays
Norepinephrine Reuptake Inhibition Assay
This assay is used to determine the potency of compounds in inhibiting the norepinephrine

transporter.
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Protocol: [³H]-Norepinephrine Uptake Inhibition Assay

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human

norepinephrine transporter (hNET) are cultured in appropriate media.

Assay Procedure:

Cells are plated in 24-well plates and grown to confluency.

The cell monolayer is washed with Krebs-Ringer-HEPES (KRH) buffer.

Test compounds at various concentrations are pre-incubated with the cells.

[³H]-Norepinephrine is added to initiate the uptake reaction.

After a defined incubation period, the uptake is terminated by washing with ice-cold KRH

buffer.

Cells are lysed, and the amount of radioactivity is quantified using a scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]-

norepinephrine uptake (IC50) is calculated.
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Caption: Experimental Workflow for a Norepinephrine Uptake Inhibition Assay.
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Dopamine D2 Receptor Binding Assay
This assay measures the affinity of a compound for the dopamine D2 receptor.

Protocol: Radioligand Binding Assay for Dopamine D2 Receptors

Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably

expressing the human dopamine D2 receptor.

Assay Procedure:

In a 96-well plate, add assay buffer, the radiolabeled ligand (e.g., [³H]-Spiperone), and the

test compound at various concentrations.

Add the membrane preparation to initiate the binding reaction.

Incubate the plate to allow binding to reach equilibrium.

The reaction is terminated by rapid filtration through glass fiber filters to separate bound

from unbound radioligand.

The filters are washed, and the amount of radioactivity retained on the filters is measured

by scintillation counting.

Data Analysis: The concentration of the test compound that displaces 50% of the specific

binding of the radioligand (IC50) is determined, and the inhibition constant (Ki) is calculated

using the Cheng-Prusoff equation.

Conclusion
The phenylmorpholinone class of compounds has a rich history that has contributed

significantly to the fields of pharmacology and medicinal chemistry. From the early development

of anorectics like phenmetrazine to the more targeted therapies such as the antidepressant

reboxetine and the anti-Parkinsonian agent talipexole, this chemical scaffold has proven to be a

versatile platform for drug discovery. Understanding the detailed history, synthesis,

mechanisms of action, and pharmacokinetic properties of these core molecules provides a

valuable foundation for researchers and drug development professionals seeking to design the

next generation of therapeutics targeting the central nervous system. The continued exploration
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of this chemical space holds promise for the development of novel agents with improved

efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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